molecular formula C12H22CaO8 B12755457 Calcium 4-methyl-2-oxopentanoate dihydrate CAS No. 352538-33-1

Calcium 4-methyl-2-oxopentanoate dihydrate

Cat. No.: B12755457
CAS No.: 352538-33-1
M. Wt: 334.38 g/mol
InChI Key: ZDWTWIPSCCEWEZ-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium 4-methyl-2-oxopentanoate dihydrate typically involves the neutralization of 4-methyl-2-oxopentanoic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as follows:

2C6H10O3+Ca(OH)2Ca(C6H9O3)2+2H2O2 \text{C}_6\text{H}_{10}\text{O}_3 + \text{Ca(OH)}_2 \rightarrow \text{Ca(C}_6\text{H}_9\text{O}_3\text{)}_2 + 2 \text{H}_2\text{O} 2C6​H10​O3​+Ca(OH)2​→Ca(C6​H9​O3​)2​+2H2​O

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure high purity and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pH, and concentration are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Calcium 4-methyl-2-oxopentanoate dihydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products

Scientific Research Applications

Calcium 4-methyl-2-oxopentanoate dihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of calcium 4-methyl-2-oxopentanoate dihydrate involves its role as an intermediate in the metabolic pathway of leucine. It is converted to isovaleryl-CoA, which then enters various metabolic pathways to produce energy and other essential biomolecules. The compound interacts with enzymes such as branched-chain amino acid aminotransferase and branched-chain alpha-keto acid dehydrogenase complex, facilitating the conversion of leucine to its downstream metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium 4-methyl-2-oxopentanoate dihydrate is unique due to its specific role in leucine metabolism and its potential therapeutic applications in metabolic disorders. Its calcium salt form enhances its stability and solubility, making it suitable for various industrial and research applications .

Properties

CAS No.

352538-33-1

Molecular Formula

C12H22CaO8

Molecular Weight

334.38 g/mol

IUPAC Name

calcium;4-methyl-2-oxopentanoate;dihydrate

InChI

InChI=1S/2C6H10O3.Ca.2H2O/c2*1-4(2)3-5(7)6(8)9;;;/h2*4H,3H2,1-2H3,(H,8,9);;2*1H2/q;;+2;;/p-2

InChI Key

ZDWTWIPSCCEWEZ-UHFFFAOYSA-L

Canonical SMILES

CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].O.O.[Ca+2]

Origin of Product

United States

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